1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Catalog No.
S874059
CAS No.
449175-43-3
M.F
C8H12Cl2N2
M. Wt
207.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochlori...

CAS Number

449175-43-3

Product Name

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

IUPAC Name

1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.1 g/mol

InChI

InChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H

InChI Key

HXPFQYFUMUHIAT-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=NC=C2.Cl.Cl

Canonical SMILES

C1CNCC2=C1C=NC=C2.Cl.Cl
  • Chemical Building Block

    The core structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a bicyclic heterocyclic compound containing nitrogen atoms. This scaffold is present in various biologically active molecules []. Research efforts might explore its use as a building block for the synthesis of novel compounds with potential therapeutic or functional applications.

  • Scaffold for Medicinal Chemistry

    The presence of the two nitrogens and the cyclic structure creates a scaffold that could be useful in medicinal chemistry. By modifying different positions on the ring structure, scientists could create libraries of new compounds to be screened for specific biological activities [].

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H10N22(HCl)C_8H_{10}N_2\cdot 2(HCl) and a molecular weight of approximately 207.1 g/mol. It is categorized as a bicyclic compound, consisting of a naphthyridine structure that is fully saturated with four hydrogen atoms added to the nitrogen-containing ring. The compound is often utilized in research and pharmaceutical applications due to its potential biological activity and unique structural characteristics .

. Common reactions include:

  • Acid-Base Reactions: The nitrogen atoms can act as bases and accept protons from acids.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions due to the presence of electrophilic centers in its structure.
  • Reduction Reactions: The compound can be reduced to yield other derivatives of naphthyridine.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride exhibits various biological activities, which have been the subject of research in pharmacology. Some notable activities include:

  • Antidepressant Effects: Studies suggest that derivatives of tetrahydronaphthyridine compounds may possess antidepressant properties.
  • Antimicrobial Activity: Certain analogs have demonstrated efficacy against various bacterial strains.
  • CNS Activity: Its structure allows for potential interactions with central nervous system receptors, indicating possible neuropharmacological effects .

The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride typically involves several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and aldehydes, cyclization can occur under acidic or basic conditions.
  • Hydrogenation: Reduction of naphthyridine derivatives using hydrogen gas in the presence of catalysts can yield the tetrahydro form.
  • Quaternization: The introduction of hydrochloric acid to form the dihydrochloride salt from the free base form.

These methods allow for the production of high-purity samples suitable for research and application.

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride finds applications in various fields:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis for creating complex molecules.
  • Biochemical Studies: Employed in studies exploring interactions with biological systems due to its unique structure .

Research on interaction studies involving 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride has focused on its binding affinity to various receptors and enzymes. Notable findings include:

  • Receptor Binding Studies: Investigations into its potential as a ligand for neurotransmitter receptors indicate promising interactions that could lead to therapeutic applications.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to disease mechanisms.

These studies highlight its potential utility in drug design and development.

Several compounds share structural similarities with 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride31786-18-20.98
2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine345311-06-00.96
1,2,3,4-Tetrahydro-2,7-naphthyridine108749-08-20.95
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride449175-32-00.93

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride lies in its specific arrangement of nitrogen atoms within the bicyclic framework and its potential biological activities that differentiate it from its analogs .

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride emerged as a derivative of naphthyridine heterocycles, which have been studied since the late 19th century. The parent compound, 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2), was first synthesized in the 20th century through cyclization reactions involving 3-aminopyridine derivatives. Its dihydrochloride salt form (CAS 449175-43-3) was developed to enhance solubility and stability, facilitating applications in medicinal chemistry and organic synthesis.

Nomenclature and Classification

The compound is systematically named 1,2,3,4-tetrahydronaphthyridine dihydrochloride, reflecting its bicyclic structure with two fused rings and partial saturation. Common synonyms include MFCD11506136 and SCHEMBL785959. It is classified as a:

  • Heterocyclic compound (naphthyridine derivative)
  • Ammonium salt (dihydrochloride form)
  • Organic intermediate in pharmaceutical and material science research.

Structural Characteristics

The molecule features:

  • Bicyclic framework: A fused pyridine and pyrrolidine ring system.
  • Nitrogen positions: Nitrogen atoms at positions 2 and 6 of the naphthyridine core.
  • Dihydrochloride functional groups: Two chloride counterions neutralizing the protonated amine groups.

SMILES representation: C12=C(CNCC2)C=CN=C1.[H]Cl.[H]Cl.

Registry Information and Identification

ParameterValue/Description
CAS Number449175-43-3
EC Number869-362-2
PubChem CID66799297
Molecular FormulaC8H12Cl2N2
Molecular Weight207.10 g/mol
MDL NumberMFCD11506136
InChI KeyHXPFQYFUMUHIAT-UHFFFAOYSA-N

Data sourced from PubChem and commercial suppliers.

Dates

Modify: 2023-08-16

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